2,5-Dioxopyrrolidin-1-yl stearate
Overview
Description
Pyrrolidines and their derivatives, including compounds like "2,5-Dioxopyrrolidin-1-yl stearate," play a crucial role in medicinal chemistry and organic synthesis. These compounds are characterized by a five-membered ring containing one nitrogen atom, making them part of the larger family of azaheterocycles. Their structural versatility allows for a wide range of chemical reactions and applications in the synthesis of pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves strategies such as ring expansion, nucleophilic substitution, and cycloaddition reactions. For example, an aza-Payne rearrangement of 2,3-aziridin-1-ols facilitated by a sulfoxonium ylide under basic conditions leads to pyrrolidines with high stereochemical fidelity, showcasing the diversity of synthetic approaches for constructing the pyrrolidine core (Schomaker, Bhattacharjee, Yan, & Borhan, 2007).
Molecular Structure Analysis
Pyrrolidine derivatives exhibit a wide range of molecular structures, influenced by substituents and stereochemistry. The molecular structure of these compounds can be determined using various spectroscopic and crystallographic techniques, providing insights into their three-dimensional conformation and reactivity. For instance, crystal structure analysis of specific pyrrolidine derivatives reveals their betaine nature and distorted ring fragments, highlighting the impact of molecular structure on their chemical properties (Kuhn, Al-Sheikh, & Steimann, 2003).
Scientific Research Applications
1. Anticonvulsant Research
- Application Summary: The compound is used in the development of new anticonvulsants. A series of hybrid pyrrolidine-2,5-dione derivatives were synthesized and showed potent anticonvulsant properties .
- Methods of Application: The compound was synthesized using an optimized coupling reaction. It was then tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
- Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) .
2. Monoclonal Antibody Production
- Application Summary: The compound is used to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
- Methods of Application: The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .
- Results: The compound was found to increase monoclonal antibody production. It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Safety And Hazards
Future Directions
The future directions for “2,5-Dioxopyrrolidin-1-yl stearate” are not well-documented in the literature. More research is needed to fully understand its potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERWDZDNDJBYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393574 | |
Record name | N-Succinimidyl Stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl stearate | |
CAS RN |
14464-32-5 | |
Record name | Stearic acid N-hydroxysuccinimide ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14464-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl Stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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